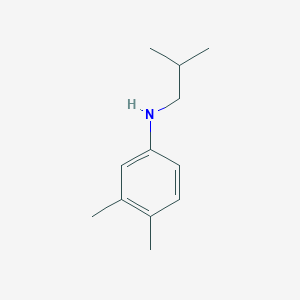

N-Isobutyl-3,4-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-N-(2-methylpropyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(2)8-13-12-6-5-10(3)11(4)7-12/h5-7,9,13H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYPGCGYILRJRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for N Isobutyl 3,4 Dimethylaniline

Conventional and Established Synthesis Procedures

Traditional methods for the synthesis of N-alkylated anilines have been refined over decades, offering reliable and scalable routes. These primarily include direct amination reactions and reductive alkylation strategies, which form the bedrock of industrial and laboratory-scale production.

Amination reactions for forming the N-isobutyl bond onto the 3,4-dimethylaniline (B50824) scaffold can be approached in several ways. One classical, though often harsh, method involves the reaction of a 3,4-dimethylphenol (B119073) with an amine source under high temperature and pressure. orgsyn.org A more prevalent and controlled approach in modern synthesis is the nucleophilic substitution reaction where 3,4-dimethylaniline acts as a nucleophile, displacing a leaving group from an isobutyl derivative, such as isobutyl bromide. However, these direct alkylations can sometimes suffer from low yields and over-alkylation, leading to the formation of tertiary amines.

A significant advancement in amination chemistry is the use of metal-catalyzed cross-coupling reactions, which are discussed in detail in section 2.1.3. These methods have largely superseded older techniques due to their superior functional group tolerance and reaction efficiency. Another strategy involves the direct amination of o-xylene (B151617) using hydroxylamine (B1172632) hydrochloride in the presence of a Lewis acid like aluminum chloride to form 3,4-dimethylaniline, which would then require subsequent N-alkylation. orgsyn.org

Reductive amination is a highly effective and widely used method for preparing secondary amines. uomustansiriyah.edu.iq This process typically involves a two-step sequence within a single pot: the condensation of a primary amine with a carbonyl compound to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. ucla.edud-nb.info

For the synthesis of N-Isobutyl-3,4-dimethylaniline, this strategy involves the reaction of 3,4-dimethylaniline (also known as 3,4-xylidine) wikipedia.org with isobutyraldehyde (B47883). The resulting imine is then reduced in situ. A variety of reducing agents and catalytic systems can be employed for this transformation. Common laboratory-scale reducing agents include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride, which are favored for their selectivity in reducing the imine in the presence of the starting aldehyde. ucla.edu

Recent advancements have introduced more efficient and environmentally benign approaches. For instance, an organocatalytic method utilizes trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to catalyze the reductive amination of aldehydes with anilines, using isopropanol (B130326) as both the solvent and the hydride source. acs.orgacs.org In one study, this system was successfully used to react isobutyraldehyde with 4-nitroaniline, yielding the N-isobutylated product in 60% yield, demonstrating the viability of this approach for aliphatic aldehydes. acs.org Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel, is another powerful technique, particularly suited for industrial-scale synthesis. researchgate.netgoogle.com

Table 1: Selected Conditions for Reductive Amination of Anilines This table presents findings from similar reductive amination reactions to illustrate the variety of applicable methods.

| Amine | Carbonyl Compound | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Nitroaniline | Isobutyraldehyde | TMSOTf (10 mol%) | Isopropanol | 100 °C | 60% | acs.orgacs.org |

| Aniline (B41778) | Benzaldehyde | Triflic Acid (TfOH) | DMF | 150 °C | High | semanticscholar.org |

| 3,4-Dimethylaniline | D-Ribose | H₂/Pd-C | Ethanol | Not specified | Not specified | acs.org |

| Lignin Models | Various Aldehydes | Zirconium-based | DMF | 160 °C | up to 99% | rsc.org |

Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, represent a powerful and versatile methodology for forming carbon-nitrogen bonds. wikipedia.org This reaction has become a staple in modern organic synthesis due to its broad substrate scope and high functional group tolerance, allowing for the coupling of amines with aryl halides or triflates. wikipedia.orgresearchgate.net

The synthesis of this compound via this method can be envisioned through two primary disconnection approaches:

Route A: Coupling of 3,4-dimethylaniline with an isobutyl halide (e.g., isobutyl bromide).

Route B: Coupling of isobutylamine (B53898) with an aryl halide derivative of o-xylene, such as 4-bromo-1,2-dimethylbenzene.

The catalytic cycle for the Buchwald-Hartwig amination involves a Pd(0) species. The key steps include the oxidative addition of the aryl halide to the palladium center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylamine and regenerate the Pd(0) catalyst. wikipedia.org

The success of the reaction is highly dependent on the choice of the palladium precursor, the ancillary phosphine (B1218219) ligand, and the base. The development of sterically hindered and electron-rich phosphine ligands has been crucial to the expansion of this reaction's utility.

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination This table summarizes common components used in Buchwald-Hartwig reactions applicable to the synthesis of N-alkylated anilines.

| Palladium Precursor | Ligand | Base | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ (Tri-tert-butylphosphine) | NaOt-Bu, Cs₂CO₃ | Aryl chlorides, bromides | google.comresearchgate.net |

| Pd₂(dba)₃ | BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | NaOt-Bu | Aryl iodides, triflates | wikipedia.orgnih.gov |

| Pd(OAc)₂ | DPPF (1,1'-Bis(diphenylphosphino)ferrocene) | NaOt-Bu | Primary amines | wikipedia.orggoogle.com |

| Pd(dppf)Cl₂ | (Self-ligated) | Na₂CO₃ | Bromo-quinazolines | mdpi.com |

| Pd₂(dba)₃·CHCl₃ | Xantphos | i-Pr₂NEt | 2-Bromopyridine | rsc.orgscispace.com |

A patent for producing isobutylaniline specifically describes using a palladium catalyst, such as palladium(II) acetate, in combination with a phosphine-based ligand like tri(t-butyl)phosphine and a base such as sodium carbonate. google.com

Novel and Advanced Synthetic Methodologies

The quest for more efficient, sustainable, and selective chemical processes drives continuous innovation in synthetic chemistry. For the synthesis of this compound, this includes the development of more active and robust catalysts and the exploration of stereoselective methods.

Catalyst design is central to improving synthetic efficiency. In the context of palladium-catalyzed aminations, progress has been marked by the evolution of ancillary ligands. Early systems were often limited in scope, but the introduction of bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) and biaryl phosphines, dramatically increased reaction rates and expanded the range of compatible coupling partners to include less reactive aryl chlorides. researchgate.net Bidentate ligands like BINAP and DPPF were instrumental in enabling the efficient coupling of primary amines. wikipedia.org

Beyond palladium, other transition metals have emerged as viable catalysts for C-N bond formation. Nickel-based catalysts, for example, are gaining attention as a more earth-abundant and cost-effective alternative to palladium for amination reactions. ucla.edursc.org

For reductive amination, recent developments have focused on heterogeneous catalysts, which offer significant advantages in terms of separation, recovery, and reusability. A study highlighted a zirconium-based heterogeneous catalyst (ZrO(OH)₂) that demonstrated high activity and could be recycled, achieving near-quantitative conversion in the reductive amination of lignin-model aldehydes. rsc.org Iridium-based catalysts have also been developed for the one-pot synthesis of amines from carbonyls, using formic acid or ammonium (B1175870) formate (B1220265) as the hydrogen source, which avoids the need for high-pressure hydrogenation equipment. kanto.com.my

While this compound itself is achiral, the principles of stereoselective synthesis would be paramount if a chiral center were introduced into the molecule, for instance, by using a chiral alkylating agent or by creating atropisomerism through steric hindrance. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, a feature of growing importance in drug design.

Several strategies exist for the stereoselective synthesis of chiral amines that could be adapted for such analogues:

Chiral Auxiliaries: One established method is asymmetric reductive amination using a chiral auxiliary. d-nb.info In this approach, a prochiral ketone or aldehyde is reacted with a chiral amine auxiliary to form a chiral imine, which is then reduced. The stereochemistry of the reduction is directed by the auxiliary, which is subsequently cleaved to reveal the chiral primary amine.

Asymmetric Catalysis: A more modern and atom-economical approach involves the use of a chiral catalyst to control the stereochemical outcome. This can be applied to reductive amination or hydrogenation reactions, where a transition metal complex bearing a chiral ligand delivers hydrogen from one face of the imine intermediate preferentially.

Multicomponent Reactions: Advanced strategies like the Ugi four-component reaction offer a powerful method for generating molecular complexity in a single step. rsc.org Recent research has demonstrated that by using ortho-substituted anilines, the Ugi reaction can produce products with both a stereocenter and a C-N axis of chirality (atropisomerism) with high diastereoselectivity. rsc.org By varying reaction conditions such as temperature, it is possible to selectively target different diastereoisomers from the same set of starting materials, a concept known as stereodivergence. rsc.org Such a strategy could theoretically be applied to synthesize atropisomeric analogues of this compound.

These advanced methods highlight the potential for creating structurally complex and stereochemically defined molecules based on the N-alkylaniline scaffold.

Flow Chemistry and Continuous Processing Techniques for this compound Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of N-alkylated anilines, including this compound. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to enhanced efficiency, safety, and product consistency. researchgate.netthalesnano.com

In a typical continuous flow setup for the synthesis of N-alkylanilines, reactants are pumped through a heated and pressurized reactor coil or a packed-bed reactor containing a heterogeneous catalyst. researchgate.netthalesnano.com For the production of this compound, this would involve continuously feeding 3,4-dimethylaniline and an isobutylating agent, such as isobutyl alcohol or isobutyraldehyde, into the flow system. The use of high temperatures and pressures, which can be safely managed in the small volume of a flow reactor, often accelerates the reaction rate, reducing residence times to mere minutes. thalesnano.commit.edu

One of the key advantages of flow chemistry is the improved heat transfer, which allows for precise temperature control and minimizes the formation of byproducts that can occur in large-scale batch reactions. beilstein-journals.org Furthermore, gaseous byproducts can be safely handled and separated in a pressurized continuous system. mit.edu The integration of in-line analysis and purification steps can lead to a fully automated and highly efficient manufacturing process. beilstein-journals.org

Heterogeneous catalysts are particularly well-suited for flow chemistry applications as they can be packed into cartridges or columns, allowing for easy separation from the product stream and continuous operation over extended periods. researchgate.netrsc.org For instance, the N-alkylation of anilines has been successfully demonstrated in flow systems using catalysts like Raney Nickel or gold on titanium dioxide (Au/TiO₂). thalesnano.com A continuous flow process for the synthesis of N-methylanilines using a mesoporous Al-SBA-15 catalyst has shown conversions up to 99% with high selectivity for the monoalkylated product. researchgate.net These methodologies are directly applicable to the synthesis of this compound.

Table 1: Comparison of Batch vs. Flow Processing for N-Alkylaniline Synthesis

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, allowing for precise temperature control. beilstein-journals.org |

| Safety | Handling of large volumes of hazardous materials; risk of thermal runaway. | Small reactor volumes enhance safety; better control over exothermic reactions. mit.edu |

| Scalability | Often requires significant redevelopment for scale-up. | Scaled by running the system for longer durations or in parallel. |

| Product Consistency | Can vary from batch to batch. | High consistency due to precise control of reaction parameters. researchgate.net |

| Byproduct Formation | Prone to over-alkylation and other side reactions. | Minimized through controlled stoichiometry and residence time. thalesnano.commit.edu |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound is no exception, with research focusing on solvent reduction, waste minimization, and the use of sustainable catalysts.

Solvent-Free or Low-Solvent Methodologies

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. For the N-alkylation of anilines, several solvent-free or low-solvent approaches have been developed. These methods not only reduce solvent waste but can also simplify product purification.

Solvent-free N-alkylation of anilines has been achieved using microwave irradiation in conjunction with solid supports. niscpr.res.in This technique can lead to rapid reactions with high yields under open-vessel conditions, avoiding the risks associated with high pressures. niscpr.res.in Another approach involves using one of the reactants as the solvent. For instance, in the synthesis of this compound, an excess of isobutyl alcohol could serve as both the alkylating agent and the reaction medium. researchgate.net

Furthermore, reactions can be carried out under neat conditions, particularly at elevated temperatures where the reactants are liquid. rsc.orgrsc.org Brønsted acid-catalyzed reactions of N-alkyl anilines with alkenes or alkynes have been successfully performed under metal- and solvent-free conditions, highlighting the potential for cleaner synthetic routes. rsc.orgrsc.org

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. Traditional N-alkylation methods using alkyl halides suffer from poor atom economy, as they generate stoichiometric amounts of salt byproducts.

A more atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.govmdpi.com In this method, an alcohol, such as isobutyl alcohol, is used as the alkylating agent for 3,4-dimethylaniline. The reaction, typically catalyzed by a transition metal complex, proceeds through the temporary oxidation of the alcohol to an aldehyde (isobutyraldehyde in this case). This intermediate then reacts with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen from the initial alcohol oxidation step. The only byproduct of this process is water, leading to a significantly higher atom economy. mdpi.comresearchgate.net

Another green alternative is the use of dimethyl carbonate (DMC) as an alkylating agent, which is considered an environmentally benign reagent. mit.edu Reductive amination, the reaction of 3,4-dimethylaniline with isobutyraldehyde in the presence of a reducing agent, is also a highly atom-efficient method, especially when catalytic hydrogenation is employed, as water is the main byproduct. uomustansiriyah.edu.iqrsc.org

Table 2: Atom Economy of Different N-Alkylation Methods

| Alkylating Agent | Byproduct | Atom Economy | Green Aspect |

| Isobutyl Halide | Halide Salt | Low | Generates stoichiometric waste. |

| Isobutyl Alcohol | Water | High | Water is the only byproduct. mdpi.comresearchgate.net |

| Isobutyraldehyde (Reductive Amination with H₂) | Water | High | High efficiency and clean byproduct. uomustansiriyah.edu.iq |

| Dialkyl Carbonates | Alcohol, CO₂ | Moderate | Greener alternative to alkyl halides. organic-chemistry.org |

Sustainable Catalytic Systems for this compound Formation

The development of sustainable catalytic systems is crucial for the green synthesis of this compound. The focus has been on replacing precious metal catalysts (e.g., palladium, iridium, ruthenium) with catalysts based on earth-abundant and less toxic metals, as well as developing reusable heterogeneous catalysts. nih.govrsc.orgrsc.org

Catalysts based on nickel, scispace.com cobalt, rsc.orgrsc.org manganese, nih.gov and copper tsijournals.com have shown significant efficacy in the N-alkylation of anilines with alcohols. These base-metal catalysts are more cost-effective and environmentally friendly than their noble metal counterparts. For example, defined PNP manganese pincer complexes have been shown to selectively monoalkylate various anilines with alcohols under relatively mild conditions. nih.gov

Heterogeneous catalysts are particularly advantageous from a green chemistry perspective as they can be easily separated from the reaction mixture and reused, minimizing catalyst waste and product contamination. thieme-connect.comorganic-chemistry.org Examples include palladium on charcoal (Pd/C), organic-chemistry.org which can be used in N-alkylation reactions and recycled multiple times, and metal oxides like niobium oxide (Nb₂O₅), which have demonstrated high activity and stability in the N-alkylation of aniline with benzyl (B1604629) alcohol. sioc-journal.cn The development of catalysts supported on magnetic nanoparticles also offers a promising route for easy separation and recycling.

Reaction Chemistry and Mechanistic Investigations of N Isobutyl 3,4 Dimethylaniline

Electrophilic Aromatic Substitution Reactions of the Dimethylaniline Moiety

The aromatic ring of N-Isobutyl-3,4-dimethylaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the combined electron-donating effects of the amino group and the two methyl groups. These substituents increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.

Regioselectivity and Electronic Effects in this compound Reactivity

The regiochemical outcome of EAS reactions on this compound is controlled by the directing effects of its three substituents. Both the N-isobutylamino group and the methyl groups are classified as activating, ortho-, para-directing groups. minia.edu.eglibretexts.org

N-Isobutylamino Group: This is a powerful activating group. The nitrogen atom's lone pair of electrons can be donated to the aromatic ring through resonance (+R effect), significantly increasing electron density at the positions ortho (C2 and C6) and para (C5) to the C-N bond. lumenlearning.comlibretexts.org This resonance effect strongly outweighs its electron-withdrawing inductive effect (-I effect) caused by nitrogen's electronegativity. openstax.org

Methyl Groups (C3 and C4): These are weakly activating groups that donate electron density primarily through an inductive effect (+I effect) and hyperconjugation. Each methyl group directs incoming electrophiles to its own ortho and para positions.

The cumulative effect of these groups determines the most probable sites of substitution. The C5 position is sterically blocked. The primary sites for electrophilic attack are the C2 and C6 positions, which are ortho to the strongly activating amino group. The C2 position is also ortho to the 3-methyl group, which introduces steric hindrance. The C6 position is only ortho to the amino group, making it sterically more accessible. Therefore, electrophilic substitution is expected to occur preferentially at the C6 position, with potential for substitution at the C2 position as well, depending on the size of the electrophile and reaction conditions.

Table 1: Analysis of Substituent Effects on the Aromatic Ring

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| N-Isobutylamino | C1 | +R >> -I | Strongly Activating | ortho, para (C2, C6) |

| Methyl | C3 | +I, Hyperconjugation | Weakly Activating | ortho, para (C2, C4, C6) |

| Methyl | C4 | +I, Hyperconjugation | Weakly Activating | ortho (C3, C5) |

Nitration and Halogenation Pathways of this compound

Nitration: The nitration of N-alkylanilines is a well-established electrophilic aromatic substitution. acs.org For this compound, treatment with a standard nitrating mixture (concentrated nitric acid and sulfuric acid) would be expected to introduce a nitro group onto the aromatic ring. youtube.com Based on the directing effects, the primary products would be N-isobutyl-3,4-dimethyl-6-nitroaniline and N-isobutyl-3,4-dimethyl-2-nitroaniline. However, a significant complication in the nitration of anilines is the reaction medium's strong acidity. youtube.com The basic amino group can be protonated to form an anilinium ion. The resulting -NH(isobutyl)H+ group is a powerful deactivating, meta-directing group. This can lead to the formation of a substantial amount of the meta-nitrated product, N-isobutyl-3,4-dimethyl-5-nitroaniline, a position that is otherwise electronically disfavored. To achieve selective ortho or para nitration, the reaction is often carried out on the N-acylated derivative, which protects the amine and directs substitution to the para position, followed by hydrolysis to remove the acyl group. tandfonline.com Alternative nitrating systems under milder conditions can also be employed to favor ortho/para substitution. researchgate.netresearchgate.net

Halogenation: Due to the highly activated nature of the ring, halogenation with reagents like bromine (Br2) or chlorine (Cl2) is expected to be a rapid reaction. ucalgary.calibretexts.org The reaction may proceed without a Lewis acid catalyst and can be difficult to control, often leading to polysubstituted products. The regioselectivity follows the principles outlined above, with initial substitution favored at the C6 position. A specialized method for the selective para-bromination or ortho-chlorination of N,N-dialkylanilines involves the initial formation of the corresponding N-oxide, followed by treatment with thionyl bromide or thionyl chloride. nih.gov This approach offers a high degree of regiocontrol that may be applicable to secondary N-alkylanilines as well.

Nucleophilic Reactivity and Derivatization of the Amine Functionality

The lone pair of electrons on the nitrogen atom of this compound makes it a nucleophile and a weak base. This allows for a variety of reactions at the nitrogen center.

Alkylation and Acylation Reactions at the Nitrogen Center of this compound

Alkylation: As a secondary amine, this compound can undergo further N-alkylation to form a tertiary amine. This reaction is typically achieved by treating the amine with an alkyl halide, such as an alkyl iodide or bromide, in a nucleophilic substitution reaction. wikipedia.orgyoutube.comucalgary.ca For example, reaction with methyl iodide would yield N-isobutyl-N-methyl-3,4-dimethylaniline. A base is often added to neutralize the hydrogen halide byproduct. google.com However, the product tertiary amine can still be nucleophilic and may react further with the alkylating agent to form a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. wikipedia.org Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the tertiary amine over the quaternary salt. masterorganicchemistry.com

Acylation: The nitrogen center can be readily acylated by reaction with acylating agents such as acyl chlorides or acid anhydrides to form an amide. organic-chemistry.orgosi.lv For instance, reacting this compound with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-acetyl-N-isobutyl-3,4-dimethylaniline. This reaction is generally very efficient and chemoselective for the N-acylation of indoles and other N-heterocycles has been achieved using stable thioesters as the acyl source. nih.gov The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group.

Oxidation and Reduction Chemistry Involving the this compound Amine Group

Oxidation: The amine group is susceptible to oxidation. The specific product depends on the oxidant used and the reaction conditions.

With Peroxy Acids: Oxidation with reagents like peroxyacetic acid or meta-chloroperoxybenzoic acid (m-CPBA) can lead to various products. For secondary aromatic amines, oxidation can be complex, but potential products include nitrones or N-oxides, though the latter are more commonly formed from tertiary amines. acs.org

Catalytic Oxidation: Various metal catalysts can facilitate the aerobic oxidation of amines. acs.org Catalytic systems based on manganese, iron, or ruthenium can oxidize secondary amines to imines. rsc.orgresearchgate.net For this compound, this would involve the formation of an imine by dehydrogenation. Laccase-catalyzed bio-oxidation represents a "green" alternative, though it can sometimes lead to complex polymeric products. nih.gov

Reduction: The amine functionality in this compound is already in a reduced state. Reduction chemistry is more relevant for derivatives of this compound. For example, if a nitro group were introduced onto the aromatic ring via nitration (Section 3.1.2), this nitro group could be selectively reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., H2/Pd-C) or treatment with metals in acidic media (e.g., Sn/HCl, Fe/HCl). This would provide a route to substituted N-isobutyl-3,4-dimethylbenzene-diamines.

Metal-Mediated and Catalytic Transformations Involving this compound

Transition metals, particularly palladium, play a crucial role in modern synthetic methods that can be applied to N-alkylanilines. These methods often involve the activation of C-H or C-N bonds to form new carbon-carbon or carbon-heteroatom bonds.

Directed ortho-Metalation (DoM): DoM is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.orgorganic-chemistry.org While tertiary amino groups can act as DMGs, secondary N-alkylamino groups are less common. However, it is plausible that the nitrogen atom in this compound could direct lithiation to the C2 or C6 positions, with C6 being more likely due to reduced steric hindrance. uwindsor.ca Recent studies have shown that even N-alkylanilines can undergo CO2-mediated ortho-lithiation. bohrium.com

Palladium-Catalyzed C-H Activation/Functionalization: In recent years, palladium-catalyzed direct C-H functionalization has emerged as a major tool in organic synthesis. nih.gov The N-alkylamino group can serve as a directing group to facilitate the activation of a proximal C-H bond. For N-alkylanilines, this can lead to intramolecular cyclization reactions to form heterocycles like indoles or carbazoles. nih.govrsc.org For example, palladium-catalyzed oxidative C-H activation and annulation of N-alkylanilines with alkynes is a known method for synthesizing indole (B1671886) derivatives. rsc.org Such transformations could potentially be applied to this compound to construct more complex fused heterocyclic systems. Palladium catalysts have been shown to activate C(sp3)-H bonds adjacent to an amine, leading to strained nitrogen heterocycles, a reactivity mode that could involve the isobutyl group. nih.govresearchgate.net

Table 2: Representative Metal-Catalyzed Reactions for N-Alkylaniline Derivatives

| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| C-H Activation/Annulation | Pd(OAc)2, Ag2CO3, Alkyne | N-Alkylaniline | 3-Bromoindole | rsc.org |

| Intramolecular Amination | Pd(OAc)2, PhI(OAc)2 | N-Alkylaniline | N-Alkylcarbazole | nih.gov |

| ortho-Lithiation | n-BuLi, CO2 | N-Ethylaniline | ortho-Lithiated Aniline (B41778) | bohrium.com |

| C(sp3)-H Amination | Pd(OAc)2, Iodoarene diacetate | Picolinamide-protected amines | β- or γ-Lactams | nih.gov |

Ligand Design and Application in Catalysis for this compound Derivatives

There is no available research detailing the design of ligands derived from this compound for catalytic applications. General principles of ligand design often involve the modification of aniline derivatives to influence the steric and electronic properties of a metal center in a catalyst. However, no specific examples or studies pertaining to the isobutyl and dimethyl-substituted aniline could be identified.

C-H Activation and Functionalization Reactions of this compound

The field of C-H activation is a prominent area of chemical research, with numerous strategies for the functionalization of aromatic and aliphatic C-H bonds. These methods are broadly applicable to a range of substrates. Nevertheless, a targeted search for the application of these methods to this compound yielded no specific results. There are no documented studies of its C-H activation or subsequent functionalization in the scientific literature.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Similarly, a comprehensive search for data on the reaction kinetics and thermodynamics of transformations involving this compound did not produce any specific findings. While studies on the kinetics of related compounds, such as N,N-dimethylaniline, provide insights into the general reactivity of N-alkylanilines, this information cannot be directly extrapolated to this compound without dedicated experimental investigation. No such investigations appear to have been published.

Advanced Spectroscopic and Structural Characterization of N Isobutyl 3,4 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-Isobutyl-3,4-dimethylaniline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the complete atomic connectivity and infer detailed stereochemical and conformational information.

The structural elucidation of this compound is achieved through a synergistic application of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. While ¹H NMR provides information on the chemical environment and connectivity of protons, ¹³C NMR reveals the carbon skeleton of the molecule. iium.edu.myiium.edu.my

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two aromatic methyl groups, and the protons of the N-isobutyl group (CH₂, CH, and CH₃). The aromatic region would likely display an ABX spin system, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The isobutyl group would present a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the nitrogen atom.

The ¹³C NMR spectrum would complement this by showing distinct resonances for each unique carbon atom. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the amino and methyl substituents. scite.ai

To definitively assign these signals, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. It would confirm the connectivity within the isobutyl group (e.g., coupling between the CH₂ and CH protons) and potentially reveal smaller long-range couplings involving the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for piecing together the molecular structure by connecting fragments. For instance, it would show a correlation from the N-CH₂ protons to the aromatic carbon C4, confirming the attachment point of the isobutyl group to the nitrogen, and from the nitrogen to the aromatic C4.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~6.9 - 7.1 | d | ~8.0 |

| H-5 | ~6.6 - 6.8 | dd | ~8.0, 2.0 |

| H-6 | ~6.5 - 6.7 | d | ~2.0 |

| N-CH₂ | ~2.9 - 3.1 | d | ~7.0 |

| Ar-CH₃ (C3) | ~2.1 - 2.3 | s | - |

| Ar-CH₃ (C4) | ~2.1 - 2.3 | s | - |

| CH(CH₃)₂ | ~1.8 - 2.0 | m | ~7.0 |

| CH(CH₃)₂ | ~0.9 - 1.0 | d | ~7.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~146 - 148 |

| C-2 | ~130 - 132 |

| C-3 | ~137 - 139 |

| C-4 | ~125 - 127 |

| C-5 | ~113 - 115 |

| C-6 | ~110 - 112 |

| N-CH₂ | ~55 - 57 |

| Ar-CH₃ (C3) | ~19 - 21 |

| Ar-CH₃ (C4) | ~18 - 20 |

| CH(CH₃)₂ | ~27 - 29 |

| CH(CH₃)₂ | ~20 - 22 |

Dynamic NMR (DNMR) spectroscopy is a powerful method to study molecular motions that occur on the NMR timescale, such as conformational changes and restricted rotations. gla.ac.uknih.gov For this compound, two primary dynamic processes could be investigated: rotation around the C(aryl)-N bond and nitrogen inversion.

The rotation around the C-N bond can be hindered due to steric interactions between the isobutyl group and the methyl group at the C3 position of the aromatic ring. At low temperatures, this rotation may become slow enough to be observed on the NMR timescale, potentially leading to the broadening of signals or the appearance of distinct signals for different rotational conformers (rotamers). researchgate.net By acquiring spectra at various temperatures, it is possible to determine the energy barrier for this rotation.

Similarly, the nitrogen atom in the amine is pyramidal and undergoes rapid inversion at room temperature. While typically too fast to be observed by NMR, significant steric hindrance could potentially raise the energy barrier for this process. DNMR studies can provide quantitative data on the kinetics of these conformational exchanges, offering deeper insight into the molecule's three-dimensional structure and flexibility in solution. springernature.comresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the characteristic vibrations of chemical bonds. These methods are essential for identifying functional groups and confirming the structure of this compound. researchgate.net

The IR and Raman spectra of this compound are expected to exhibit several characteristic bands that correspond to the vibrations of its specific structural components.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the isobutyl and methyl groups will be observed in the 2850-3000 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce a series of bands, often between 1450 and 1600 cm⁻¹. The substitution pattern on the ring influences the exact position and intensity of these peaks.

C-N Stretching: The stretching vibration of the aryl-N bond is expected to appear in the 1250-1350 cm⁻¹ region. The aliphatic C-N stretch from the isobutyl group will also contribute in this area.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern. For a 1,2,4-trisubstituted ring, characteristic bands are expected in the 800-900 cm⁻¹ region. Aliphatic C-H bending vibrations (from CH₃ and CH₂ groups) will appear around 1375 cm⁻¹ and 1465 cm⁻¹.

Table 3: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aryl C-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Isobutyl, Methyl C-H |

| C=C Stretch (Aromatic) | 1450 - 1600 | Benzene Ring |

| C-N Stretch (Aryl) | 1250 - 1350 | Aryl-N |

| C-H Bend (Aliphatic) | 1370 - 1470 | Isobutyl, Methyl C-H |

| C-H Out-of-Plane Bend | 800 - 900 | Substituted Benzene |

In situ vibrational spectroscopy (primarily IR and Raman) is a valuable technique for real-time monitoring of chemical reactions, providing mechanistic and kinetic information without the need for sample extraction. mdpi.com For instance, the synthesis of this compound via the reductive amination of 3,4-dimethylaniline (B50824) with isobutyraldehyde (B47883) could be monitored.

Using an in situ IR probe, one could track the disappearance of the carbonyl (C=O) stretching band of isobutyraldehyde (around 1720 cm⁻¹) and the N-H bending vibration of the primary amine reactant, 3,4-dimethylaniline (around 1620 cm⁻¹). nih.gov Concurrently, the growth of bands characteristic of the product, such as the aliphatic C-H bands of the isobutyl group, would signify the progress of the reaction. This approach allows for the optimization of reaction conditions and the detection of transient intermediates. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in this compound

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org For aromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*. libretexts.org

The chromophore in this molecule is the substituted aniline (B41778) system. The nitrogen atom's lone pair of electrons (n electrons) and the π-electron system of the benzene ring are key to its UV-Vis absorption profile. The spectrum is expected to show strong absorption bands characteristic of substituted benzenes.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-intensity absorptions. For N,N-dialkylanilines, these transitions give rise to strong bands, often referred to as the E-band (ethylenic) and B-band (benzoic). photochemcad.com

n → π Transitions:* This involves the transition of a non-bonding electron from the nitrogen lone pair to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions.

The presence of alkyl groups (isobutyl on the nitrogen and two methyls on the ring) acts as auxochromes. These electron-donating groups cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted aniline. This is due to the stabilization of the excited state.

Table 4: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent (e.g., Cyclohexane)

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Band Assignment |

| π → π | ~250 - 260 | ~15,000 - 20,000 | Primary Band (E-band) |

| π → π | ~295 - 310 | ~2,000 - 4,000 | Secondary Band (B-band) |

| n → π* | >310 | Lower intensity, often obscured | - |

The exact position and intensity of these bands can be influenced by the polarity of the solvent. researchgate.net Polar solvents can lead to shifts in the absorption maxima due to differential stabilization of the ground and excited states.

Analysis of Electronic Absorption and Emission Characteristics of this compound

The electronic absorption and emission spectra of N-alkylanilines are dominated by transitions involving the π-electron system of the benzene ring, modulated by the electron-donating amino group. For this compound, the absorption spectrum is expected to exhibit characteristic bands corresponding to π → π* transitions. The presence of the electron-donating isobutyl and dimethyl substituents on the aniline core typically results in a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted aniline.

Upon photoexcitation, the molecule is promoted to an excited state from which it can relax via radiative (fluorescence) or non-radiative pathways. The emission spectrum is generally a mirror image of the lowest energy absorption band and is Stokes-shifted to a longer wavelength. The exact position and intensity of the absorption and emission maxima are influenced by the solvent polarity, a phenomenon known as solvatochromism. In nonpolar solvents, a single emission band from a locally excited (LE) state is typically observed.

Table 1: Representative Electronic Absorption and Emission Data for a Generic N,N-Dialkylaniline in Different Solvents This table presents typical data based on similar compounds to illustrate expected characteristics.

| Solvent | Dielectric Constant | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) |

|---|---|---|---|

| n-Hexane | 1.88 | ~298 | ~340 |

| Dichloromethane | 8.93 | ~305 | ~355 |

| Acetonitrile | 37.5 | ~308 | ~360 (LE), ~450 (ICT) |

Intramolecular Charge Transfer Phenomena in this compound Systems

A key photophysical process in N,N-dialkylanilines is Intramolecular Charge Transfer (ICT). ossila.com This phenomenon occurs when a molecule in an excited state facilitates the movement of an electron from an electron-donor part of the molecule to an electron-acceptor part. ossila.com In this compound, the dialkylamino group acts as the electron donor and the phenyl ring acts as the acceptor.

Upon absorption of a photon, the molecule transitions to a Franck-Condon excited state, which rapidly relaxes to a locally excited (LE) state. In polar solvents, a further relaxation can occur to a highly polar, charge-separated state known as the Twisted Intramolecular Charge Transfer (TICT) state. researchgate.net This process involves the rotation of the N-isobutyl group around the C-N single bond, leading to a conformation where the π-systems of the donor and acceptor moieties are electronically decoupled. ossila.com

The formation of this TICT state is often responsible for the appearance of a second, highly red-shifted emission band in the fluorescence spectrum, a phenomenon known as dual fluorescence. ossila.com The energy of the TICT state is significantly stabilized by polar solvents, which can interact with the large dipole moment of this charge-separated species. Therefore, while this compound would be expected to show a single fluorescence band in nonpolar solvents, a dual emission (one from the LE state and one from the TICT state) would be anticipated in polar solvents like acetonitrile. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (Excluding Basic Identification Data)

Mass spectrometry provides critical information about a molecule's structure through analysis of its fragmentation patterns upon ionization. wikipedia.org For this compound (Molecular Weight: 191.31 g/mol ), the electron ionization (EI) mass spectrum is predicted to be dominated by fragmentation pathways characteristic of N-alkylanilines. miamioh.edu

The primary and most significant fragmentation event is the α-cleavage (also known as benzylic cleavage), which involves the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.org In this case, the bond between the nitrogen and the isobutyl group is the most likely site of cleavage. Loss of a propyl radical (•CH(CH₃)₂) from the molecular ion (M⁺•) would lead to the formation of a highly stable, resonance-stabilized cation. This fragment is expected to be the base peak in the spectrum.

Other potential fragmentation pathways include the loss of a hydrogen radical (M-1) from the molecular ion and cleavage within the aromatic ring, although these are typically less favorable.

Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway | Relative Abundance |

|---|---|---|---|

| 191 | [C₁₃H₂₁N]⁺• | Molecular Ion (M⁺•) | Moderate |

| 148 | [C₁₀H₁₄N]⁺ | α-Cleavage: Loss of •C₃H₇ (propyl radical) | High (Likely Base Peak) |

| 134 | [C₉H₁₂N]⁺ | Loss of •C₄H₉ (isobutyl radical) | Low to Moderate |

| 118 | [C₈H₈N]⁺ | Further fragmentation of [M-C₃H₇]⁺ | Low |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography provides definitive information on the solid-state structure of molecules, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of related substituted aniline derivatives allows for a reliable prediction of its key structural features. cambridge.orgznaturforsch.com

The 3,4-dimethylphenyl ring is expected to be largely planar. The geometry around the tertiary nitrogen atom can vary from trigonal planar to slightly pyramidal, depending on the steric hindrance of the alkyl groups and crystal packing effects. The C(aryl)-N bond length would be shorter than a typical C-N single bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the aromatic ring.

In the solid state, the molecules would pack in a manner dictated by weak intermolecular forces. Given the absence of strong hydrogen bond donors, the crystal lattice would likely be stabilized by van der Waals forces and potentially C-H···π interactions, where a hydrogen atom from an adjacent molecule interacts with the electron cloud of the aromatic ring.

Table 3: Typical Crystallographic Parameters for Substituted Aniline Derivatives Data compiled from studies on analogous structures. cambridge.orgacs.orgmdpi.com

| Parameter | Typical Value Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| C(aryl)-N Bond Length | 1.38 - 1.42 Å |

| N-C(alkyl) Bond Length | 1.45 - 1.48 Å |

| C(aryl)-N-C(alkyl) Bond Angle | 116 - 120° |

| Dihedral Angle (Ring vs. N-substituents) | 0 - 30° |

Computational and Theoretical Investigations of N Isobutyl 3,4 Dimethylaniline

Quantum Chemical Calculations (DFT and Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These first-principles approaches solve the electronic structure of the molecule to derive various properties. DFT is widely used for its balance of computational cost and accuracy, while ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit often less accurate, wave function-based approach. researchgate.netconicet.gov.ar

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-Isobutyl-3,4-dimethylaniline, this involves determining the precise bond lengths, bond angles, and dihedral angles. Studies on analogous molecules, such as N-(3,4-dimethylphenyl)benzamide and various dimethylaniline derivatives, have successfully used methods like DFT (e.g., with the B3LYP functional) and HF with basis sets like 6-31G(d) to achieve optimized geometries that correlate well with experimental data from techniques like X-ray diffraction. researchgate.netresearchgate.netnih.gov

Electronic structure analysis examines the distribution of electrons within the optimized molecular geometry. This includes mapping the molecular electrostatic potential (MEP), which identifies regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack. For an aniline (B41778) derivative, the nitrogen atom and the aromatic ring are regions of particular interest, with the isobutyl and dimethyl groups influencing the electron density distribution through inductive and hyperconjugative effects.

Table 1: Illustrative Optimized Geometric Parameters for an Aniline Derivative Core (Calculated) Note: This table presents typical parameter types obtained from geometry optimization. Specific values for this compound would require dedicated calculations.

| Parameter | Description | Typical Value (Å or °) |

| C-N Bond Length | The distance between the aniline nitrogen and the attached ring carbon. | ~1.40 Å |

| C-C (Aromatic) | The average distance between adjacent carbon atoms in the phenyl ring. | ~1.39 Å |

| C-N-C Angle | The angle formed by the isobutyl group, the nitrogen atom, and the phenyl ring carbon. | ~120° |

| Dihedral Angle | The twist of the isobutyl group relative to the plane of the aromatic ring. | Varies based on conformation |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, due to the electron-donating nature of the amine and methyl groups. The LUMO is likely distributed over the aromatic ring's antibonding π* orbitals. FMO analysis helps predict how the molecule will interact in chemical reactions, such as cycloadditions or electrophilic substitutions. researchgate.netwikipedia.org

Table 2: Example Frontier Molecular Orbital Data Note: This table illustrates the kind of data generated from FMO analysis. Values are hypothetical for this compound.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest energy orbital containing electrons; indicates electron-donating capability. |

| LUMO | -0.95 | Lowest energy orbital without electrons; indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.90 | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. |

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental results to validate the computational model. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental Infrared (IR) and Raman spectra. conicet.gov.ar Similarly, Gauge-Including Atomic Orbital (GIAO) calculations are used to predict NMR chemical shifts (¹H and ¹³C), which can be compared directly with experimental NMR data. researchgate.net Studies on similar compounds have shown good agreement between theoretical predictions (using DFT methods) and experimental spectroscopic data. researchgate.netconicet.gov.ar This correlation is crucial for confirming the calculated structure and understanding the vibrational modes and electronic environment of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectories of atoms and molecules by solving Newton's equations of motion, providing insight into conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations would be invaluable for exploring the conformational flexibility of the isobutyl group and its interaction with surrounding solvent molecules or other species. This analysis can reveal the most stable or frequently adopted conformations and the energetic barriers between them. nih.gov Such simulations can also predict bulk properties like density and cohesive energy density, which relates to stability. nih.gov

Reaction Mechanism Elucidation through Computational Transition State Search

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By performing a transition state search, researchers can identify the highest-energy structure along a reaction coordinate—the transition state. The energy of this state determines the activation energy of the reaction. This methodology allows for the step-by-step elucidation of complex reaction mechanisms, providing a level of detail often unattainable through experiments alone. For a molecule like this compound, this could be applied to understand its synthesis, potential degradation pathways, or its role as a reactant in further chemical transformations.

QSAR (Quantitative Structure-Activity Relationship) Studies on this compound Analogs (Excluding Biological Activity Correlation)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and a specific property or activity. While often used for biological activity, QSAR can also be applied to non-biological endpoints such as chemical reactivity, solubility, or environmental fate.

In the context of this compound, a QSAR study would involve creating a dataset of analogous aniline derivatives with variations in their substituent groups. For each analog, a set of molecular descriptors (e.g., electronic, steric, and topological parameters) would be calculated. These descriptors would then be statistically correlated with a measured non-biological property (e.g., reaction rate constant). The resulting QSAR model could then be used to predict the property for new, untested analogs of this compound, guiding the design of compounds with desired chemical characteristics.

Development of Force Fields for Molecular Modeling of this compound Systems

The accurate simulation of this compound systems using molecular modeling techniques, such as molecular dynamics (MD) or Monte Carlo (MC) simulations, is critically dependent on the quality of the underlying force field. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. For a molecule like this compound, which possesses a combination of an aromatic ring, a tertiary amine, and a flexible alkyl chain, the development of a specific and accurate force field is a non-trivial but essential task for predictive computational studies.

The development of force field parameters for novel or sparsely studied molecules like this compound typically follows a systematic procedure. This process involves the determination of parameters for both bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. Given the absence of a bespoke force field for this compound in the public domain, its parameterization would rely on a combination of quantum mechanical (QM) calculations, analogy to existing well-parameterized molecules, and potentially, fitting to experimental data.

General-purpose force fields such as the General Amber Force Field (GAFF) and the Optimized Potentials for Liquid Simulations (OPLS-AA) serve as common starting points for the parameterization of new organic molecules. researchgate.netambermd.orgrsc.org These force fields are designed to be compatible with biomolecular force fields and cover a wide range of chemical space. researchgate.net The process would involve assigning atom types from the chosen force field to the atoms of this compound and then deriving any missing parameters.

Parameterization Strategy for this compound

A robust parameterization strategy for this compound would involve several key steps:

Quantum Mechanical Calculations: High-level QM calculations, often using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), are performed on the molecule or its representative fragments. researchgate.net These calculations provide essential data, including the optimized molecular geometry, vibrational frequencies (for bond and angle force constants), and the electrostatic potential (ESP) for deriving partial atomic charges. youtube.com For instance, QM calculations on N,N-dimethylaniline and isobutylamine (B53898) could provide foundational data for the respective fragments of the target molecule. researchgate.net

Partial Charge Derivation: The distribution of charge within the molecule is a critical determinant of its intermolecular interactions. Partial atomic charges are typically derived by fitting them to the QM-calculated ESP. youtube.com The Restrained Electrostatic Potential (RESP) fitting procedure is a widely used method that helps to avoid unrealistically large charges on buried atoms and improves the transferability of the parameters. ambermd.org

Bonded Parameterization:

Bonds and Angles: The equilibrium bond lengths and angles are usually taken directly from the QM-optimized geometry. The corresponding force constants are often derived from the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) from the QM vibrational frequency analysis. nih.gov

Dihedral Angles: The torsional parameters, which govern the rotation around chemical bonds, are arguably the most challenging and critical to parameterize correctly, especially for a flexible molecule like this compound. The rotation around the C(aryl)-N bond and the bonds within the isobutyl group define the molecule's conformational landscape. To parameterize these, a potential energy surface (PES) scan is performed at the QM level for each relevant dihedral angle. nih.gov The resulting energy profiles are then used to fit the Fourier series terms that constitute the dihedral potential in the force field. nih.gov

Lennard-Jones (Non-bonded) Parameters: The Lennard-Jones parameters (the well depth, ε, and the collision diameter, σ) describe the van der Waals interactions. For a new molecule, these are often transferred from existing atom types in a general force field like GAFF or OPLS-AA that correspond to similar chemical environments. rsc.org For example, the parameters for the aromatic carbons and hydrogens would be taken from those for substituted benzenes, while those for the alkyl chain would be sourced from alkane parameters. nih.gov

Illustrative Force Field Parameters

While specific parameters for this compound require dedicated calculations, the following tables provide an illustration of the types of parameters that would be determined, with example values drawn from the OPLS-AA and GAFF force fields for analogous chemical groups.

Table 1: Example Atom Types and Partial Charges for this compound Fragments

| Atom Description | OPLS-AA Atom Type (Example) | GAFF Atom Type (Example) | Example Charge (e) |

| Aromatic Carbon (unsubstituted) | CA | ca | -0.115 |

| Aromatic Carbon (C-CH3) | CA | ca | -0.050 |

| Aromatic Carbon (C-N) | CA | ca | 0.180 |

| Aromatic Hydrogen | HA | ha | 0.115 |

| Amine Nitrogen | N | n3 | -0.250 |

| Methyl Carbon (on ring) | CT | c3 | -0.180 |

| Methyl Hydrogen (on ring) | HC | hc | 0.060 |

| Isobutyl CH2 Carbon | CT | c3 | -0.050 |

| Isobutyl CH Carbon | CT | c3 | 0.020 |

| Isobutyl CH3 Carbon | CT | c3 | -0.180 |

| Isobutyl Hydrogen | HC | hc | 0.060 |

Note: These are representative values for similar chemical environments and are not the result of specific calculations for this compound. Actual charges would be derived from a QM ESP fit for the entire molecule.

Table 2: Example Bond and Angle Parameters

| Bond/Angle | Equilibrium Value (r₀/θ₀) | Force Constant (K) | Source Force Field (Example) |

| Bonds | |||

| C(ar)-C(ar) | 1.400 Š| 469 kcal/mol/Ų | OPLS-AA |

| C(ar)-N | 1.385 Š| 410 kcal/mol/Ų | GAFF |

| N-C(isobutyl) | 1.470 Š| 367 kcal/mol/Ų | GAFF |

| C-C (isobutyl) | 1.529 Š| 268 kcal/mol/Ų | OPLS-AA |

| C(ar)-H | 1.080 Š| 340 kcal/mol/Ų | OPLS-AA |

| C-H (alkyl) | 1.090 Š| 340 kcal/mol/Ų | OPLS-AA |

| Angles | |||

| C(ar)-C(ar)-C(ar) | 120.0° | 63 kcal/mol/rad² | OPLS-AA |

| C(ar)-N-C(isobutyl) | 118.0° | 70 kcal/mol/rad² | GAFF |

| C(isobutyl)-N-C(isobutyl) | 115.0° | 50 kcal/mol/rad² | GAFF |

| C-C-C (isobutyl) | 111.5° | 58.3 kcal/mol/rad² | OPLS-AA |

Note: These parameters are illustrative and are based on standard values for similar atom types in the specified force fields.

Table 3: Example Dihedral Torsion Parameters for Key Rotatable Bonds

| Dihedral (Atoms) | Fourier Term (Vn) | Periodicity (n) | Phase (γ) | Source Force Field (Example) |

| C(ar)-C(ar)-N-C(isobutyl) | 1.5 kcal/mol | 2 | 180° | GAFF (estimated) |

| C(ar)-N-C(isobutyl)-C | 0.2 kcal/mol | 3 | 0° | OPLS-AA (alkane-like) |

| N-C-C-C (isobutyl) | 0.15 kcal/mol | 3 | 0° | OPLS-AA (alkane-like) |

Note: Dihedral parameters are highly specific to the electronic structure of the bond. The values presented are representative of the functional form and are not derived from QM scans of this compound.

The development of a high-quality force field for this compound is a meticulous process that would enable detailed computational investigations into its conformational dynamics, intermolecular interactions, and bulk properties. The accuracy of such a force field would be paramount for its application in materials science, chemical engineering, and other fields where the molecular behavior of this compound is of interest.

Synthesis and Exploration of N Isobutyl 3,4 Dimethylaniline Derivatives and Analogs

Modification of the N-Alkyl Group and its Impact on Chemical Properties

The nature of the N-alkyl substituent in N-alkylanilines significantly influences their chemical properties, primarily their basicity and nucleophilicity. While specific studies on a series of N-alkyl-3,4-dimethylaniline analogs are not extensively documented in publicly available literature, the impact of modifying the N-alkyl group can be inferred from general principles of physical organic chemistry.

The basicity of anilines is a measure of the availability of the nitrogen lone pair for protonation. Alkyl groups, being electron-donating through an inductive effect (+I), generally increase the electron density on the nitrogen atom, thereby increasing basicity compared to aniline (B41778) itself. However, in aqueous solutions, the trend is not straightforward due to the interplay of inductive effects, steric hindrance to solvation of the protonated amine, and solvation effects. For instance, in the case of N-methyl and N-ethyl anilines, a subtle balance of these factors determines the final basicity.

The isobutyl group in N-Isobutyl-3,4-dimethylaniline is a branched alkyl group. Its inductive effect is expected to enhance the basicity of the aniline nitrogen. However, its bulkier nature compared to a methyl or ethyl group can introduce steric hindrance. This steric hindrance can affect the rate of reactions where the nitrogen atom acts as a nucleophile. For reactions involving attack at the nitrogen, a bulkier substituent like isobutyl may decrease the reaction rate compared to a less hindered N-alkyl group.

The following data table, while not specific to this compound due to a lack of available data, illustrates the general effect of N-alkylation on the pKa of the conjugate acid of anilines. A higher pKa indicates a more basic amine.

| Compound | pKa of Conjugate Acid | Reference |

| Aniline | 4.63 | wikipedia.org |

| N-Methylaniline | 4.85 | wikipedia.org |

| N,N-Dimethylaniline | 5.07 | researchgate.net |

| N-Ethylaniline | 5.11 | wikipedia.org |

| N,N-Diethylaniline | 6.56 | researchgate.net |

Ring Substitution Patterns and their Influence on Reactivity of this compound Analogs

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the electronic effects of the N-isobutylamino group and the two methyl groups. The amino group is a powerful activating group and an ortho-, para-director, while the methyl groups are weakly activating and also ortho-, para-directing. The combined effect of these groups makes the aromatic ring highly susceptible to electrophilic attack.

The introduction of further substituents onto the aromatic ring of this compound would significantly alter its reactivity. The nature and position of these new substituents would either enhance or diminish the electron-donating effect of the existing groups.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH), when introduced onto the ring, would further increase the electron density, making the aniline analog even more reactive towards electrophiles.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), or sulfonyl (-SO3H), would decrease the electron density on the ring, thereby deactivating it towards electrophilic substitution.

A study on the electron donor-acceptor (EDA) interaction between 3,4-dimethylaniline (B50824) and 2,3-dicyano-1,4-naphthoquinone (B85539) demonstrated the formation of a charge-transfer complex, highlighting the electron-donating nature of the 3,4-dimethylaniline moiety. organicchemistrydata.org The final product identified was 3-(N-3,4-dimethyl-phenylamino)-2-cyano-1,4-naphthoquinone. organicchemistrydata.org This suggests that this compound would also readily participate in such interactions, with the N-isobutyl group potentially influencing the kinetics and thermodynamics of the process.

The nitration of N,N-dimethylaniline under strongly acidic conditions (HNO3/H2SO4) surprisingly yields the meta-nitro product as the major isomer. youtube.com This is because under these conditions, the amino group is protonated to form an anilinium ion (-N+H(CH3)2), which is a meta-directing group. A similar outcome would be expected for the nitration of this compound under the same conditions. To achieve para-nitration, milder conditions or protection of the amino group would be necessary.

The following table provides spectroscopic data for the parent compound, 3,4-dimethylaniline, which serves as a reference for its derivatives.

| Spectroscopic Data | 3,4-Dimethylaniline | Reference |

| ¹H NMR (CDCl₃, δ ppm) | 6.95 (d, 1H), 6.63 (d, 1H), 6.57 (s, 1H), 3.55 (s, 2H, NH₂), 2.19 (s, 3H, CH₃), 2.15 (s, 3H, CH₃) | chemicalbook.com |

| IR (KBr, cm⁻¹) | 3430, 3350 (N-H stretch), 2910, 2850 (C-H stretch), 1620 (N-H bend), 1510 (C=C stretch) | nist.gov |

This data is for the primary amine 3,4-dimethylaniline. The spectra for this compound would show additional signals corresponding to the isobutyl group.

Synthesis of Polyfunctional Derivatives Incorporating this compound Scaffolds

The synthesis of polyfunctional derivatives of this compound can be approached through various synthetic strategies, leveraging the reactivity of both the aniline nitrogen and the activated aromatic ring. While specific examples for this exact scaffold are scarce in the literature, general methods for the functionalization of N,N-dialkylanilines can be applied.

One common approach is the direct electrophilic substitution on the aromatic ring, as discussed in the previous section. This allows for the introduction of functional groups such as nitro, halo, and sulfonyl groups. For instance, halogenation can be achieved using various halogenating agents. Subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on the halogenated derivatives can then be used to introduce a wide array of other functional groups, including alkyl, aryl, and heteroaryl moieties.

Another strategy involves the modification of the N-isobutyl group. For example, if a hydroxyl group were present on the alkyl chain, it could be further functionalized through esterification or etherification.

The synthesis of more complex heterocyclic structures fused to the aniline ring is also a viable route to polyfunctional derivatives. For example, the reaction of N,N-dialkylanilines with certain reagents can lead to the formation of indole (B1671886) or quinoline (B57606) derivatives.

A study on the synthesis of poly(N,N-dimethylaniline-formaldehyde) supported on magnetic nanoparticles demonstrates the reactivity of the para-position of N,N-dimethylaniline in condensation reactions. mdpi.com A similar reactivity would be expected for this compound, allowing for its incorporation into polymeric structures.

Chiral Derivatives of this compound and Stereochemical Studies

The introduction of chirality into molecules containing the this compound scaffold can be achieved through several synthetic approaches. While the parent molecule itself is achiral, the synthesis of chiral derivatives can be accomplished by introducing a stereocenter either in a substituent on the aromatic ring, within the N-alkyl group, or by creating a chiral axis in sterically hindered derivatives.

One potential route to chiral derivatives is through the use of a chiral starting material or a chiral reagent during the synthesis. For example, if a chiral alkylating agent is used to introduce the N-alkyl group, a chiral center can be established. Alternatively, if a substituent on the aromatic ring is modified using a stereoselective reaction, a chiral product can be obtained.

The study of the stereochemistry of such derivatives would involve techniques like polarimetry to measure optical rotation, and chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate and analyze enantiomers or diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine enantiomeric purity.

While no specific examples of chiral derivatives of this compound are readily found in the searched literature, the principles of asymmetric synthesis are well-established and could be applied to this system. For example, the stereoselective synthesis of chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans from chiral 1,4-diarylbutane-1,4-diols highlights a bioinspired approach to creating stereocenters that could potentially be adapted to related systems.

Applications of N Isobutyl 3,4 Dimethylaniline in Chemical Synthesis and Materials Science

N-Isobutyl-3,4-dimethylaniline as a Precursor or Intermediate in Organic Synthesis

The chemical architecture of this compound makes it a versatile building block for the synthesis of more complex molecules. The reactivity of the aromatic ring and the properties imparted by the N-alkyl substituent are key to its utility.

This compound serves as a key intermediate in the creation of various specialty chemicals. The foundational structure, 3,4-dimethylaniline (B50824) (also known as 3,4-xylidine), is a well-established precursor in the production of Riboflavin (B1680620) (Vitamin B2), as well as various dyes and pesticides nih.govwikipedia.org. The process of N-alkylation, which introduces the isobutyl group to the nitrogen atom, is a common strategy in organic synthesis to modify the parent molecule's physical and chemical properties, such as solubility, basicity, and reactivity researchgate.netnih.govrsc.org.

This modification is crucial for synthesizing targeted, high-value organic compounds. For instance, a structurally similar compound, N-(1-Ethylpropyl)-3,4-dimethylaniline, is specifically used as a synthetic intermediate for dinitro herbicides chemicalbook.com. This parallel application underscores the role of N-alkylation of 3,4-dimethylaniline in producing specialized agrochemicals. By modifying the aniline (B41778) nitrogen with an isobutyl group, chemists can fine-tune the molecular properties to achieve desired performance in the final product, whether it be a pharmaceutical intermediate, a specialized dye, or another performance chemical diplomatacomercial.compubcompare.ai.

Tertiary aromatic amines like this compound are valuable reagents in a variety of chemical reactions, often acting as bases or catalysts. The closely related compound N,N-dimethylaniline (DMA) is widely used as a promoter in the curing of polyester and vinyl ester resins and as an acid scavenger in certain synthetic procedures chemicalbook.comwikipedia.org.

This compound can function similarly as a non-nucleophilic base. The isobutyl group provides significant steric hindrance around the nitrogen atom, which can be advantageous in reactions where the amine's basicity is required but its nucleophilic participation would lead to unwanted side products. This property is particularly useful in processes like acetylation, where bases such as pyridine (B92270) or dimethylaniline are employed to neutralize acidic byproducts byjus.com. The increased steric bulk of the isobutyl group compared to methyl groups can enhance selectivity in certain chemical transformations. Furthermore, N,N-dialkylanilines can be transformed into N-oxides, which are versatile intermediates for synthesizing complex heterocyclic scaffolds like tetrahydroquinolines through processes such as the Polonovski–Povarov reaction nih.gov.

| Potential Reagent Applications | Reaction Type | Function of this compound | Rationale based on Analogs (e.g., DMA) |

| Polyester Resin Curing | Polymerization | Promoter / Accelerator | Tertiary amine initiates radical formation from peroxides chemicalbook.comwikipedia.org. |

| Acetylation Reactions | Acyl Transfer | Acid Scavenger / Base | Neutralizes HCl or other acidic byproducts byjus.com. |

| Povarov-type Reactions | Heterocycle Synthesis | Precursor to Reactive Intermediate | Formation of an N-oxide followed by rearrangement nih.gov. |

Integration into Polymeric Materials and Functional Systems

The electronic and structural properties of this compound allow for its incorporation into functional materials, including advanced energy systems and polymer networks.

In the field of photovoltaics, N,N-dialkylaniline derivatives are critical components in the design of organic dyes for Dye-Sensitized Solar Cells (DSSCs) nih.govmdpi.com. These dyes typically feature a Donor-π-Acceptor (D-π-A) structure, where the aniline moiety serves as the electron donor mdpi.com. The function of the donor is to provide electrons upon photoexcitation.

| Dye Component | Function | Impact on DSSC Performance |

| This compound moiety | Electron Donor | Provides electrons for charge separation upon light absorption. |